(R)-3-(1-(5-fluoro-2-iodophenyl)ethoxy)pyridin-2-a mine
CAS No.:
Cat. No.: VC15868392
Molecular Formula: C13H12FIN2O
Molecular Weight: 358.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FIN2O |
|---|---|
| Molecular Weight | 358.15 g/mol |
| IUPAC Name | 3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine |
| Standard InChI | InChI=1S/C13H12FIN2O/c1-8(10-7-9(14)4-5-11(10)15)18-12-3-2-6-17-13(12)16/h2-8H,1H3,(H2,16,17)/t8-/m1/s1 |
| Standard InChI Key | OYOAYUWCUQLRHK-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
| Canonical SMILES | CC(C1=C(C=CC(=C1)F)I)OC2=C(N=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₃H₁₂FIN₂O, with a molecular weight of 358.15 g/mol . Its IUPAC name, 3-[(1R)-1-(5-fluoro-2-iodophenyl)ethoxy]pyridin-2-amine, underscores the (R)-configuration at the ethoxy-bearing carbon, a critical determinant of its stereochemical properties . The structure comprises:
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A pyridin-2-amine moiety, which serves as the central heterocyclic scaffold.
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A 1-(5-fluoro-2-iodophenyl)ethoxy substituent at the 3-position of the pyridine ring.
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Halogen atoms (fluorine and iodine) on the phenyl ring, which influence electronic properties and metabolic stability.
The SMILES notation (CC@HOC2=C(N=CC=C2)N) and InChI key (OYOAYUWCUQLRHK-MRVPVSSYSA-N) provide unambiguous representations of its stereochemistry and connectivity .
Crystallographic and Conformational Analysis
While experimental crystallographic data for this compound remain unreported, analogous structures suggest that the pyridine ring adopts a planar conformation, while the ethoxy side chain may exhibit restricted rotation due to steric and electronic effects from the halogenated phenyl group . The (R)-configuration likely imposes specific spatial arrangements that could influence molecular interactions in biological systems .
Synthetic Routes and Methodological Considerations
Nucleophilic Substitution for Ether Formation
The ethoxy linkage may be introduced via a Williamson ether synthesis, where a chiral alcohol intermediate reacts with a pyridine derivative under basic conditions. For example:
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Synthesis of (R)-1-(5-fluoro-2-iodophenyl)ethanol through asymmetric reduction of a ketone precursor using chiral catalysts.
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Reaction with 3-bromopyridin-2-amine in the presence of a base (e.g., K₂CO₃) to form the ether bond .
Resolution of Racemic Mixtures
If the chiral center is introduced non-stereoselectively, enantiomeric resolution via diastereomeric salt formation or chiral chromatography could yield the (R)-enantiomer .
Challenges in Halogenation
The 5-fluoro-2-iodophenyl group presents synthetic challenges due to the reactivity of iodine. Electrophilic iodination of fluorinated precursors at the ortho position may require directing groups or regioselective conditions to avoid polyhalogenation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H-NMR signals (based on structural analogs ):
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δ 1.50 ppm (d, 3H): Methyl group of the ethoxy chain.
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δ 4.90 ppm (q, 1H): Methine proton adjacent to oxygen, split by coupling with the methyl group.
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δ 6.70–7.80 ppm (m, 6H): Aromatic protons from the pyridine and phenyl rings.
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δ 5.20 ppm (s, 2H): NH₂ group (exchangeable, may appear broad).
¹³C-NMR would reveal signals for the iodinated carbon (~90 ppm), fluorinated carbon (~160 ppm, coupled to fluorine), and pyridine carbons (110–150 ppm) .
Mass Spectrometry
The ESI-MS profile would likely show a molecular ion peak at m/z 358.15 ([M+H]⁺), with fragmentation patterns reflecting cleavage at the ether bond or loss of iodine .
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